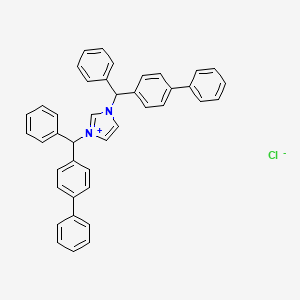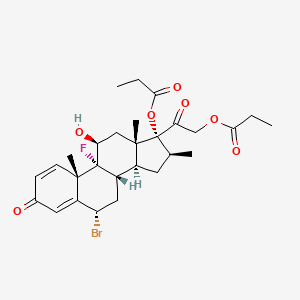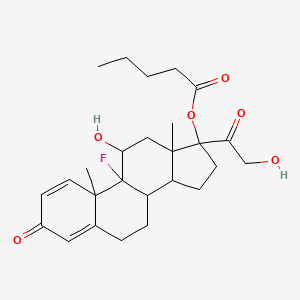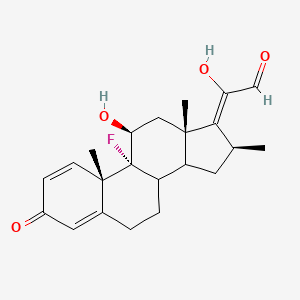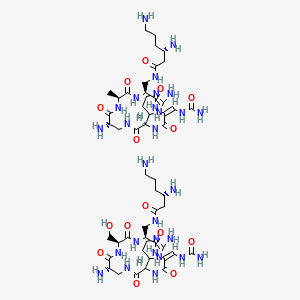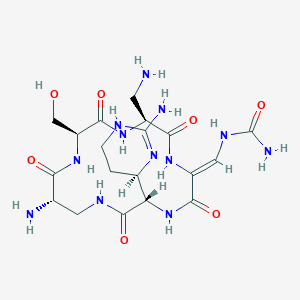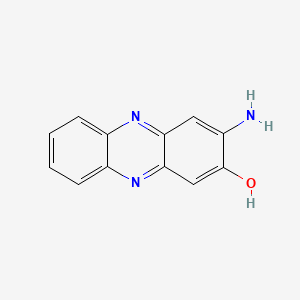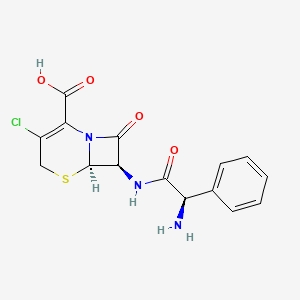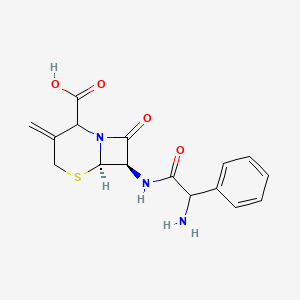
Linezolid Impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linezolid Impurity 8 is a process-related impurity that can be formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid involves multiple steps, starting from the reaction of morpholine with 1,2-difluoro-4-nitrobenzene to form an intermediate carbamate. This intermediate undergoes further reactions, including the formation of oxazolidinone, which is a key intermediate. Linezolid Impurity 8 can be formed during the reaction of oxazolidinone with mesyl chloride, where the hydroxy group might be substituted by chlorine .
Industrial Production Methods: In industrial settings, the synthesis of Linezolid and its impurities involves stringent control of reaction conditions to minimize the formation of impurities. The process typically includes purification steps such as crystallization and chromatography to isolate the desired product and remove impurities like this compound .
Análisis De Reacciones Químicas
Types of Reactions: Linezolid Impurity 8 can undergo various chemical reactions, including:
Substitution Reactions: The hydroxy group in the oxazolidinone intermediate can be substituted by chlorine during the reaction with mesyl chloride.
Reduction Reactions: The azide intermediate formed during the synthesis can be reduced to a free amine, which can further react to form impurities.
Common Reagents and Conditions:
Mesyl Chloride: Used for the substitution reaction to form this compound.
Sodium Azide: Used for introducing a nitrogen moiety, which can lead to the formation of azide intermediates.
Major Products Formed:
Chlorinated Derivatives: Formed during the substitution reaction with mesyl chloride.
Azide and Amine Intermediates: Formed during the reduction reactions.
Aplicaciones Científicas De Investigación
Linezolid Impurity 8, like other impurities, is studied to understand its formation, stability, and impact on the final pharmaceutical product. Research applications include:
Analytical Chemistry: Developing methods to detect and quantify impurities in pharmaceutical products.
Pharmaceutical Development: Ensuring the safety and efficacy of drugs by controlling impurity levels.
Toxicology Studies: Assessing the potential toxic effects of impurities on human health.
Mecanismo De Acción
Linezolid Impurity 8 does not have a direct therapeutic effect. understanding its formation and behavior is crucial for ensuring the purity of Linezolid. The mechanism involves the substitution of functional groups during the synthesis process, leading to the formation of the impurity .
Comparación Con Compuestos Similares
Linezolid Impurity 1: Another process-related impurity formed during the synthesis of Linezolid.
Linezolid Impurity 2: Formed due to incomplete reactions or side reactions during the synthesis.
Uniqueness: Linezolid Impurity 8 is unique due to its specific formation pathway involving the substitution of the hydroxy group by chlorine during the reaction with mesyl chloride . This distinguishes it from other impurities that may form through different reaction mechanisms.
Propiedades
Número CAS |
868405-66-7 |
|---|---|
Fórmula molecular |
C13H18ClFN2O2 |
Peso molecular |
288.75 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


